molecular formula C10H16N4 B1471622 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine CAS No. 1544816-95-6

2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine

Cat. No.: B1471622
CAS No.: 1544816-95-6
M. Wt: 192.26 g/mol
InChI Key: ZYTJFXAYRCRIOO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine is a chemical scaffold of significant interest in biomedical research, particularly in the exploration of kinase inhibition and mitochondrial function. Compounds based on the 2-cyclopropyl-pyrimidine-4,6-diamine structure have been investigated as potent and selective inhibitors of specific kinases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which is a critical mediator in innate immune and inflammatory signaling pathways . The modification of substituents on the pyrimidine core, particularly at the N4 and N6 positions, is a established strategy to modulate inhibitory potency and kinase selectivity, allowing researchers to fine-tune compounds for specific therapeutic targets . Furthermore, structurally related pyrimidine and quinazoline diamines have demonstrated high potency as inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key multisubunit enzyme in the electron transport chain . Research indicates that such inhibitors bind to the quinone substrate site, disrupting enzymatic activity and reducing mitochondrial respiration, which can be leveraged in studies of tumor progression and neurodegenerative disorders . The lipophilicity imparted by the cyclopropyl group and other alkyl substitutions is a critical factor for the penetration of these molecules into the hydrophobic substrate channel of complex I, making this chemotype a valuable tool for probing complex I function and its role in cellular bioenergetics . This compound is presented to the research community as a building block for developing novel chemical probes in these critical areas of study.

Properties

IUPAC Name

2-cyclopropyl-4-N-ethyl-6-N-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-3-12-9-6-8(11-2)13-10(14-9)7-4-5-7/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTJFXAYRCRIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)NC)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediates

According to patent WO2005016893A2, the preparation involves intermediates such as 4-pyrimidineamines and 2-pyrimidineamines with leaving groups (e.g., halogens like Cl, Br, or sulfonyl groups) that facilitate nucleophilic substitution reactions.

Intermediate Type Structural Feature Role in Synthesis
4-Pyrimidineamine (Formula III) Amino group at position 4, leaving group at 2 Reacts with amines to form 2,4-diamines
2-Pyrimidineamine (Formula IV) Amino group at position 2, leaving group at 4 Reacts with amines to form 2,4-diamines
4-Amino-2-pyrimidineamine (Formula V) Amino groups at both 2 and 4 positions Final substitution to yield diamine

Key Reaction Steps

  • Nucleophilic Substitution at Position 4 or 6:

    The synthesis begins with a pyrimidine intermediate bearing a leaving group (e.g., chloro or sulfonyl) at position 4 or 6. This intermediate is reacted with an amine containing the desired substituent (ethyl or methyl group) under controlled conditions to replace the leaving group with the amino substituent.

  • Sequential Amination:

    After initial substitution, the second amino substituent is introduced at the other position (4 or 6) by reacting with a different amine, such as cyclopropylamine, to install the cyclopropyl group.

  • Protection and Deprotection (if applicable):

    In some protocols, protecting groups (progroups) may be used on amino groups to prevent unwanted reactions during intermediate steps. These groups are cleaved under specific conditions (hydrolysis, enzymatic cleavage) to yield the free amino functionalities.

Representative Synthetic Route (Based on Patent WO2005016893A2)

Step Reactants Conditions Product Yield/Notes
1 4-pyrimidineamine intermediate + ethylamine Stirring, appropriate solvent, controlled temperature N4-ethyl-pyrimidine intermediate High selectivity for substitution
2 Product from Step 1 + cyclopropylamine Similar conditions as Step 1 2-cyclopropyl-N4-ethyl-pyrimidine-4,6-diamine Final diamine product
3 Optional deprotection (if progroups used) Hydrolysis or enzymatic cleavage Free diamine compound Complete deprotection

Analytical and Purification Techniques

  • Chromatography: Flash silica chromatography is often employed to purify intermediates and final products, using gradients of ethyl acetate and petroleum ether or other suitable solvents.
  • Spectroscopic Analysis: ^1H NMR and mass spectrometry (ESI-MS) confirm the structure and purity of intermediates and final compounds.
  • Yield Optimization: Reaction temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.

Summary Table of Preparation Method Features

Aspect Details
Starting Materials 4-pyrimidineamine or 2-pyrimidineamine intermediates with leaving groups
Key Reagents Ethylamine, methylamine, cyclopropylamine
Reaction Type Nucleophilic aromatic substitution
Conditions Controlled temperature (0 °C to room temp), inert atmosphere (N2)
Protecting Groups Possible use of progroups for amines (e.g., amides)
Purification Flash chromatography, crystallization
Analytical Methods ^1H NMR, mass spectrometry, HPLC
Yield Typically high (>75%) depending on step and conditions

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name 2-Position N4 Substituent N6 Substituent Molecular Weight Predicted pKa Key Application
Target Compound Cyclopropyl Ethyl Methyl 220.3 ~5.8* Neurotherapeutics
Compound 15 4-Fluorophenyl Piperazin-1-yl Quinoline 434.5 N/A Enzyme Inhibition
RS-0406 N/A 3-Hydroxyphenyl 3-Hydroxyphenyl 340.3 ~8.2 Anti-aggregation
DACT-II Triazine Tetraphenyl Carbazole 729.8 N/A OLED Emitters
N4-Methyl-N6-Pentyl Cyclopropyl Methyl Pentyl 263.4 ~6.0 Preclinical Research
N6-(4-Aminophenyl) Methyl Trimethyl 4-Aminophenyl 243.3 6.29 Drug Discovery

*Estimated based on analogous structures.

Key Research Findings

  • Substituent Effects : Smaller alkyl groups (ethyl/methyl) in the target compound improve solubility but may reduce binding affinity compared to bulkier aromatic analogues like compound 15 .
  • Rigidity vs.
  • Electronic Properties : Lack of extended π-systems limits the target compound’s utility in optoelectronics, where triazine-carbazole systems (e.g., DACT-II) dominate .

Biological Activity

2-Cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered interest for its potential biological activities. This compound, with the molecular formula C₉H₁₄N₄, has shown promise in various pharmacological applications, including antimicrobial, antitumor, and immunomodulatory effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted at the N4 and N6 positions. The cyclopropyl and ethyl groups enhance its lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli 32 µg/mL
S. aureus 16 µg/mL
P. aeruginosa 64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

The antitumor potential of this compound has been evaluated in several cancer cell lines. A study reported that it induces apoptosis in human cancer cells through the activation of reactive oxygen species (ROS) pathways. The IC₅₀ values for various cancer cell lines are summarized below:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (Cervical) 15ROS Induction
MCF-7 (Breast) 10Apoptosis via Mitochondrial Dysfunction
A549 (Lung) 20Cell Cycle Arrest

The mechanism involves mitochondrial membrane potential disruption leading to apoptosis.

Immunomodulatory Effects

Recent studies have suggested that this compound may modulate immune responses. It has been shown to inhibit degranulation in mast cells via blocking Fc receptor signaling pathways, which is crucial for allergic responses.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various pyrimidine derivatives against common pathogens. The results indicated that this compound had superior activity compared to other derivatives tested.
  • Antitumor Activity in Vivo : In an animal model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclopropane ring formation and regioselective substitution at the N4 and N6 positions. Key steps include:

  • Condensation reactions using β-dicarbonyl precursors and urea under acidic or basic conditions.
  • Substitution reactions with ethylamine and methylamine to introduce the N4-ethyl and N6-methyl groups.
  • Cyclopropane functionalization via [2+1] cycloaddition or alkylation strategies.

Critical parameters affecting yield and selectivity:

  • Temperature : Higher temperatures (80–120°C) favor cyclization but may degrade sensitive intermediates .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrimidine ring .
  • Catalysts : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) improve regioselectivity in substitution steps .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and N-ethyl/N-methyl group integration .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula (C₁₁H₁₉N₅) .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete substitution or cyclopropane ring opening .

Q. Q3. What are the key structural features of this compound that influence its reactivity?

Methodological Answer:

  • Cyclopropyl Group : Introduces ring strain, enhancing susceptibility to electrophilic attacks at the pyrimidine C2 position .
  • N4/N6 Substitution : Ethyl and methyl groups modulate electronic effects (electron-donating) and steric hindrance, affecting nucleophilic substitution kinetics .
Substituent Electronic Effect Steric Impact Reactivity Example
Cyclopropyl (C2)Moderate electron-withdrawingHighFacilitates C2 halogenation
N4-EthylElectron-donatingModerateSlows N4 dealkylation under acidic conditions
N6-MethylElectron-donatingLowEnhances hydrogen bonding in target interactions

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of analogs with improved target selectivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinase inhibitors). The cyclopropyl group’s rigidity may stabilize hydrophobic interactions in binding pockets .
  • QSAR Analysis : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to prioritize analogs with optimal pharmacokinetics .

Q. Q5. How can contradictory data on biological activity across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Variability in substituent positions : For example, N4-ethyl vs. N4-propyl analogs may show divergent enzyme inhibition profiles .
  • Assay Conditions : Differences in pH, solvent (DMSO %), or cell lines (e.g., HEK293 vs. HeLa) can alter apparent IC₅₀ values. Standardize protocols using controls like staurosporine for kinase assays .

Q. Q6. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis minimizes side reactions (e.g., N4 vs. N6 misalkylation) by precise control of residence time and temperature .
  • Microwave-Assisted Synthesis : Accelerates cyclopropane formation steps, reducing thermal degradation risks .

Q. Q7. How does the compound’s stereoelectronic profile influence its mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Electron-Deficient Pyrimidine Ring : Attracts nucleophilic residues (e.g., cysteine or serine) in enzyme active sites, mimicking ATP’s adenine moiety .
  • Steric Effects : The cyclopropyl group may block solvent access to the binding pocket, enhancing binding entropy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine
Reactant of Route 2
2-cyclopropyl-N4-ethyl-N6-methylpyrimidine-4,6-diamine

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